molecular formula C21H29ClN2O B6112228 N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride

N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride

Cat. No. B6112228
M. Wt: 360.9 g/mol
InChI Key: KOSOIWZHRIFQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride, also known as BDB, is a chemical compound that belongs to the class of psychoactive substances. BDB is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug, and has been studied for its potential therapeutic applications.

Mechanism of Action

N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride acts as a serotonin releaser and reuptake inhibitor, similar to MDMA. N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride increases the release of serotonin, dopamine, and norepinephrine, which can lead to feelings of euphoria, empathy, and increased sociability. N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride also increases the release of cortisol, a stress hormone, and prolactin, a hormone involved in lactation and sexual behavior. N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride has been used as a pharmacological tool for studying the serotonergic system in animal models. N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride has advantages over other serotonergic drugs, such as MDMA, due to its lower toxicity and fewer adverse effects. However, N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride has limitations for lab experiments due to its limited availability and high cost.

Future Directions

There are several potential future directions for N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride research. N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride could be further studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and PTSD. N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride could also be studied for its potential use as a pharmacological tool for studying the serotonergic system and its interactions with other neurotransmitter systems. Finally, N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride could be studied for its potential neuroprotective effects in various neurological disorders.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride involves the reaction of 4-(benzyloxy)benzyl chloride with N,N-dimethyl-4-piperidone in the presence of a base, followed by hydrochloric acid salt formation. The purity and yield of N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride can be improved by recrystallization.

Scientific Research Applications

N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride has been studied for its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. N-[4-(benzyloxy)benzyl]-N,1-dimethyl-4-piperidinamine hydrochloride has also been studied for its potential use as a pharmacological tool for studying the serotonergic system.

properties

IUPAC Name

N,1-dimethyl-N-[(4-phenylmethoxyphenyl)methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.ClH/c1-22-14-12-20(13-15-22)23(2)16-18-8-10-21(11-9-18)24-17-19-6-4-3-5-7-19;/h3-11,20H,12-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSOIWZHRIFQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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